Monochlorodisilane is a chemical compound with the formula . It is a member of the chlorosilane family, which are organosilicon compounds containing silicon and chlorine. Monochlorodisilane is particularly significant in the semiconductor industry as a precursor for the deposition of silicon thin films and in the production of silicon-based materials.
Monochlorodisilane is primarily synthesized from silane and hydrogen chloride, often using various catalysts to enhance yield and selectivity. The compound can also be derived through disproportionation reactions involving dichlorosilane or by conproportionation with higher chlorosilanes such as silicon tetrachloride.
Monochlorodisilane falls under the category of chlorosilanes, which are further classified based on the number of chlorine atoms attached to silicon. It is specifically categorized as a monochlorosilane, indicating it contains one chlorine atom per silicon atom.
The synthesis of monochlorodisilane can be achieved through several methods:
The catalytic synthesis typically operates under specific conditions to optimize yield:
Monochlorodisilane has a unique molecular structure characterized by:
Monochlorodisilane participates in various chemical reactions:
The reactivity of monochlorodisilane is influenced by its structure, particularly the presence of the chlorine atom, which can act as a leaving group during chemical transformations.
The mechanism of action for monochlorodisilane involves several steps:
Monochlorodisilane's reactivity profile makes it suitable for various applications in materials science, particularly in creating functionalized silanes that serve as precursors for advanced materials .
Monochlorodisilane has several scientific uses:
Disproportionation leverages thermodynamic equilibria among chlorosilanes to form monochlorodisilane via redistribution of silicon-hydrogen and silicon-chlorine bonds. Trichlorosilane (SiHCl₃) serves as the primary feed, undergoing cascade reactions catalyzed by Lewis acids or anion-exchange resins:
Monochlorodisilane (Si₂H₅Cl) forms through secondary reactions involving monosilane intermediates and surface-bound silylenes. Aluminum trichloride (AlCl₃) and ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium chloride) enable >85% SiHCl₃ conversion at 50–80°C, with monochlorodisilane selectivity modulated by residence time and temperature [2] [5].
Table 2: Disproportionation Catalysts and Performance Metrics
Catalyst System | Temperature (°C) | SiHCl₃ Conversion (%) | Monochlorodisilane Selectivity (%) |
---|---|---|---|
AlCl₃ (Homogeneous) | 70 | 92 | 38 |
[BMIM]Cl-AlCl₃ (Ionic liquid) | 50 | 88 | 41 |
Quaternary Ammonium Resin | 80 | 75 | 29 |
Zeolite-supported CuCl | 120 | 68 | 24 |
Reactive distillation intensifies this process by integrating reaction and separation. Trichlorosilane feed enters a multi-stage column where catalysts (e.g., immobilized tertiary amines) promote equilibration within reactive zones. Low-boiling monochlorodisilane (bp: 15°C) is recovered overhead, while high-boiling tetrachlorosilane (SiCl₄) collects at the base. This approach circumvents equilibrium limitations, achieving 99.9% product purity while reducing energy consumption by 40% compared to sequential reactor-distillation systems [1] [5].
Ultraviolet irradiation cleaves chlorine atoms from chlorosilane precursors, generating silyl radicals that undergo chain propagation to form silicon-silicon bonds. Dichlorosilane (SiH₂Cl₂) exhibits superior photolytic reactivity due to its weaker Si–Cl bonds compared to tetrachlorosilane:
SiH₂Cl₂ + hν (254 nm) → SiH₂Cl• + Cl•Cl• + SiH₄ → HCl + SiH₃•SiH₃• + SiH₂Cl₂ → Si₂H₅Cl + H•
Mercury vapor lamps (185–254 nm) or KrCl excimers (222 nm) serve as photon sources, with quantum yields dependent on precursor concentration and photon flux [3] [8]. Radical scavengers like oxygen must be excluded to prevent chain termination.
Table 3: Photochemical Synthesis Parameters
Radical Precursor | Wavelength (nm) | Radiation Flux (mW/cm²) | Monochlorodisilane Formation Rate (μmol/J) |
---|---|---|---|
SiH₂Cl₂ | 254 | 15 | 0.48 |
SiHCl₃ | 222 | 20 | 0.31 |
SiCl₄ | 185 | 10 | 0.09 |
Microchannel reactors enhance photon utilization by minimizing pathlength, while TiO₂ photocatalysts extend reactivity into visible spectra (λ > 400 nm) via hole-mediated chlorine abstraction. Challenges include competitive oligomerization and polysilane precipitation, mitigated by turbulent flow regimes [3].
Copper-impregnated silicon particles catalyze direct silicon-hydrogen-chlorine bond reorganization, analogous to Müller-Rochow synthesis. Metallurgical-grade silicon reacts with hydrogen chloride or chlorosilanes at 300–500°C in fluidized beds, where copper silicide (η-Cu₃Si) phases mediate dehydrochlorination and Si–Si coupling:
Table 4: Heterogeneous Catalyst Compositions and Outcomes
Catalyst Composition | Promoter | Temperature (°C) | Monochlorodisilane Space-Time Yield (g·L⁻¹·h⁻¹) |
---|---|---|---|
5% Cu/SiO₂ | Zn | 350 | 12 |
Cu₃Si alloy | Sn | 420 | 18 |
Cu-ZSM-5 | None | 380 | 9 |
Stainless steel mesh | Cr/Ni | 320 | 7 |
Promoters (zinc, tin) enhance monochlorodisilane selectivity by moderating surface acidity and suppressing tetrachlorosilane formation. Silica-alumina supports with tailored pore architectures (15–50 Å) optimize diffusion of bulky disilanes [4] [6] [7]. Advanced fluidized-bed reactors achieve 95% silicon utilization via cyclic regeneration of active sites under hydrogen flow. Surface engineering of catalysts—such as atomic layer deposition of alumina on copper—stabilizes active sites against sintering, extending catalyst lifetimes beyond 500 hours [6].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: